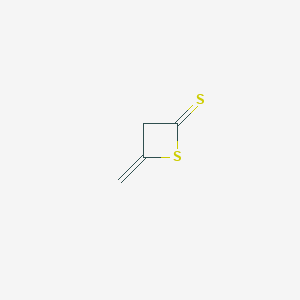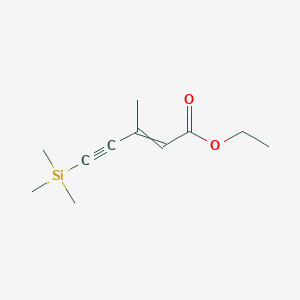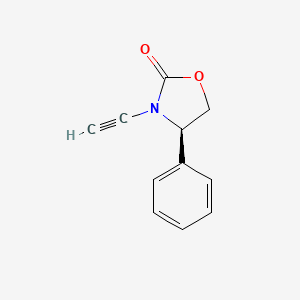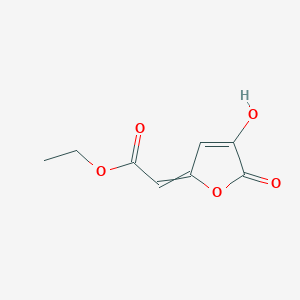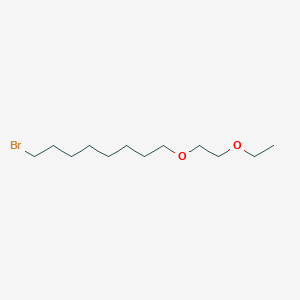
1-Bromo-8-(2-ethoxyethoxy)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-8-(2-ethoxyethoxy)octane is an organic compound with the molecular formula C12H25BrO2. It is a brominated ether, characterized by the presence of a bromine atom attached to an octane chain, which is further substituted with an ethoxyethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-8-(2-ethoxyethoxy)octane can be synthesized through the reaction of 1-bromooctane with 2-ethoxyethanol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions, allowing the formation of the desired ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-8-(2-ethoxyethoxy)octane primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and sodium thiolate. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide can induce elimination reactions, leading to the formation of alkenes.
Major Products Formed
Substitution Reactions: The major products include azides, nitriles, and thiols, depending on the nucleophile used.
Elimination Reactions: The major product is an alkene, formed by the removal of the bromine atom and a hydrogen atom from adjacent carbon atoms.
Scientific Research Applications
1-Bromo-8-(2-ethoxyethoxy)octane is used in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-Bromo-8-(2-ethoxyethoxy)octane involves its reactivity as an alkylating agent The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds
Comparison with Similar Compounds
Similar Compounds
1-Bromooctane: A simpler brominated alkane with similar reactivity but lacking the ethoxyethoxy group.
1-Bromo-2-ethoxyethane: Another brominated ether, but with a shorter carbon chain.
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but with a methoxy group instead of an ethoxy group.
Uniqueness
1-Bromo-8-(2-ethoxyethoxy)octane is unique due to its longer carbon chain and the presence of the ethoxyethoxy group, which imparts different physical and chemical properties compared to its shorter-chain analogs. This structural difference can influence its solubility, reactivity, and applications in various fields.
Properties
CAS No. |
206280-76-4 |
|---|---|
Molecular Formula |
C12H25BrO2 |
Molecular Weight |
281.23 g/mol |
IUPAC Name |
1-bromo-8-(2-ethoxyethoxy)octane |
InChI |
InChI=1S/C12H25BrO2/c1-2-14-11-12-15-10-8-6-4-3-5-7-9-13/h2-12H2,1H3 |
InChI Key |
DBKXJLKZEFCRNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


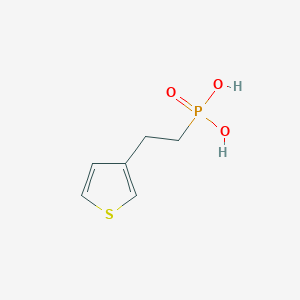
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine](/img/structure/B14243913.png)
di(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14243917.png)
![(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14243924.png)
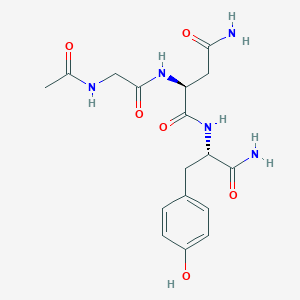
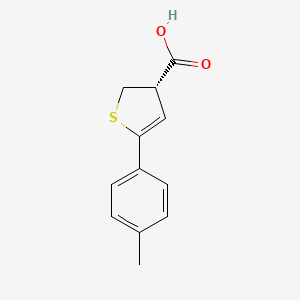
![N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline](/img/structure/B14243956.png)
